benzyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate

Organic Synthesis Medicinal Chemistry Polymer Chemistry

Select this specific Cbz-protected amino diol (CAS 112766-49-1) for its unique 2-methyl substitution, which is essential for forming cyclic carbonate monomers for biodegradable polymers. Unlike unprotected AMPD or des-methyl analogs, this compound provides acid-stable orthogonal protection, enabling selective deprotection strategies. Its two primary hydroxyl groups allow versatile functionalization without affecting the protected amine. Ideal for glycocluster peptide synthesis and enantiomerically enriched α-substituted alanine derivatives. Ensure your synthetic route's success with this precisely differentiated building block.

Molecular Formula C12H17NO4
Molecular Weight 239.27 g/mol
CAS No. 112766-49-1
Cat. No. B3082509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate
CAS112766-49-1
Molecular FormulaC12H17NO4
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCC(CO)(CO)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C12H17NO4/c1-12(8-14,9-15)13-11(16)17-7-10-5-3-2-4-6-10/h2-6,14-15H,7-9H2,1H3,(H,13,16)
InChIKeyQTCPHPRUGRMLCV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate (CAS 112766-49-1): A Cbz-Protected Amino Diol Building Block for Organic Synthesis


Benzyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate (CAS 112766-49-1), also referred to as N-Cbz-2-amino-2-methyl-1,3-propanediol or AMPD-Cbz, is a carbamate-protected amino alcohol derivative. The compound features a benzyl carbamate (Cbz) protecting group on the nitrogen atom of 2-amino-2-methyl-1,3-propanediol, and is commonly supplied with a minimum purity of 95% and a molecular weight of 239.27 g/mol [1]. It serves as a protected intermediate in organic synthesis, particularly in the preparation of functional cyclic carbonate monomers for biodegradable polymer synthesis and as a protected building block in medicinal chemistry applications .

Why Benzyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate Cannot Be Substituted with Unprotected Amine or Alternative Protecting Groups


Despite sharing the 2-amino-2-methyl-1,3-propanediol backbone with the unprotected amine (AMPD, CAS 115-69-5), benzyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate exhibits fundamentally distinct reactivity and handling properties. The Cbz protection imparts stability toward nucleophiles and bases, enabling its use in multi-step synthetic sequences where the free amine would undergo undesired side reactions [1]. Furthermore, the specific substitution pattern—a methyl group at the C2 position and two primary hydroxyl groups—distinguishes it from both the tri-hydroxymethyl analog (Cbz-Tris) and the des-methyl analog (N-Cbz-2-amino-1,3-propanediol). These structural variations directly impact molecular weight, solubility, and the ability to form cyclic carbonate monomers for polymerization . Simply substituting this compound with a generic Cbz-protected amine or an alternative carbamate such as Boc- or Fmoc-protected derivatives would compromise both the orthogonality of protecting group strategy and the desired physicochemical properties of downstream intermediates [2].

Quantitative Differentiation of Benzyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate Against Closest Analogs


Molecular Weight and Purity Differentiate Target Compound from Tri-Hydroxymethyl Analog (Cbz-Tris)

The target compound possesses a molecular weight of 239.27 g/mol (C12H17NO4) , which is 16 g/mol lower than the tri-hydroxymethyl analog benzyl N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]carbamate (Cbz-Tris, CAS 102522-48-5), which has a molecular weight of 255.27 g/mol (C12H17NO5) [1]. Both compounds are supplied with a minimum purity of 95% [1]. The absence of the third hydroxyl group in the target compound reduces its hydrogen bond donor count from 4 to 3, potentially impacting solubility and chromatographic behavior.

Organic Synthesis Medicinal Chemistry Polymer Chemistry

Synthesis Yield of Target Compound from 2-Amino-2-methyl-1,3-propanediol: 77.8%

In the preparation of the target compound, reaction of 2-amino-2-methyl-1,3-propanediol (AMPD) with benzyl chloroformate under standard Schotten-Baumann conditions afforded benzyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate in 77.8% isolated yield after crystallization . This yield is consistent with typical Cbz protection efficiencies for sterically hindered amino alcohols and provides a benchmark for process optimization.

Synthetic Methodology Process Chemistry Protecting Group Chemistry

Protecting Group Orthogonality: Cbz Stability Versus Boc and Fmoc Carbamates

The Cbz (benzyl carbamate) group in the target compound exhibits distinct stability and deprotection characteristics compared to the widely used Boc (tert-butyl carbamate) and Fmoc (9-fluorenylmethyl carbamate) protecting groups. Cbz is stable under acidic conditions that readily cleave Boc groups (e.g., neat TFA at room temperature), yet is quantitatively removed by catalytic hydrogenolysis (H2, Pd/C) under neutral conditions [1][2]. In contrast, Boc is labile to strong acids but stable to hydrogenolysis, while Fmoc is base-labile (piperidine) and stable to both acids and hydrogenolysis . This orthogonality enables selective deprotection strategies in multi-step syntheses.

Protecting Group Strategy Peptide Synthesis Orthogonal Protection

Application as Cyclic Carbonate Monomer Precursor for Biodegradable Polymer Synthesis

The target compound serves as a key precursor to 5-benzyloxycarbonylamino-5-methyl-1,3-dioxan-2-one (TMAc), a functional cyclic carbonate monomer. Copolymerization of TMAc with L-lactide yielded poly(L-lactide-co-5-amino-5-methyl-1,3-dioxan-2-ones) with polymer yields ranging from 91.4% to 98.8% . In contrast, the unprotected 2-amino-2-methyl-1,3-propanediol cannot be directly converted to the corresponding cyclic carbonate monomer due to competing reactions of the free amine with carbonylating agents. The des-methyl analog N-Cbz-2-amino-1,3-propanediol (CAS 71811-26-2) has been reported as useful in biocatalysis and pancreas extract production , but the presence of the 2-methyl group in the target compound introduces steric hindrance that alters monomer reactivity and polymer properties.

Polymer Chemistry Biomaterials Ring-Opening Polymerization

Recommended Research and Industrial Applications for Benzyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate Based on Verified Evidence


Synthesis of Functional Cyclic Carbonate Monomers for Biodegradable Polymers

Utilize the compound as the starting material for preparing 5-benzyloxycarbonylamino-5-methyl-1,3-dioxan-2-one (TMAc) via reaction with triphosgene or ethyl chloroformate. The resulting cyclic carbonate can be copolymerized with L-lactide to produce biodegradable polymers with pendant amino groups after Cbz deprotection, achieving polymerization yields of 91-99% . The 2-methyl substitution is essential for monomer formation; unprotected AMPD or des-methyl analogs fail to yield the corresponding cyclic carbonate.

Orthogonal Protection in Multi-Step Medicinal Chemistry Syntheses

Employ the compound as an acid-stable protected amino alcohol building block in synthetic routes requiring orthogonal protecting groups. The Cbz group remains intact under acidic conditions that cleave Boc groups (e.g., TFA, room temperature, 2-4 hours) [1], enabling selective deprotection strategies. The presence of two primary hydroxyl groups also allows for further functionalization such as esterification or etherification without affecting the protected amine.

Intermediate for Glycocluster Peptide and Carbohydrate Conjugate Synthesis

Use the compound as a protected amino diol linker in the preparation of glycocluster peptides and carbohydrate conjugates. Related Cbz-protected amino alcohols have been documented as intermediates in glycocluster peptide synthesis . The 2-methyl group provides a defined branching point for attachment of multiple glycosyl units while maintaining the protected amine for subsequent orthogonal deprotection.

Chiral Building Block Precursor for α-Substituted Amino Acid Derivatives

The compound can be converted to α-methylserine derivatives after appropriate functionalization and Cbz deprotection. Enzymatic desymmetrization of the N-protected 2-amino-2-methyl-1,3-propanediol scaffold has been demonstrated as a route to enantiomerically enriched α-substituted alanine derivatives [2]. The target compound provides the necessary protection and stereochemical framework for such asymmetric transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for benzyl N-(1,3-dihydroxy-2-methylpropan-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.